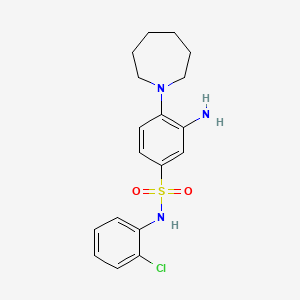

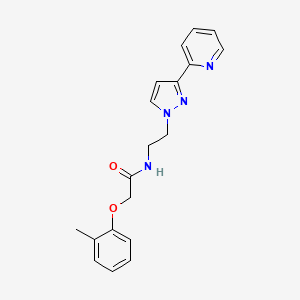

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Wissenschaftliche Forschungsanwendungen

Applications in Molecular Interactions and Crystal Structures

Sublimation and Solvation Processes Sulfonamides have been a topic of study in understanding molecular interactions within crystals and solutions. Research has delved into the temperature dependencies of saturated vapor pressure, thermodynamic functions of sublimation, and solubility in water and n-octanol for various sulfonamide compounds. These studies offer detailed insights into the thermochemical parameters of fusion and evaporation processes, crucial for comprehending the physical properties of these compounds (Perlovich et al., 2008).

Crystal Structure Analysis The crystal structure of various sulfonamide compounds has been meticulously analyzed, contributing significantly to the understanding of molecular conformations and interactions. For instance, Schiff base sulfonamides have been studied using techniques like NMR, UV–VIS, and IR spectroscopy, coupled with X-ray crystallography, to elucidate the molecular conformation and interactions within the crystal lattice (Subashini et al., 2009).

Derivative Synthesis and Characterization Research has also focused on synthesizing and characterizing various sulfonamide derivatives, exploring their structural and chemical properties. For example, new series of chemical compounds involving 1,3-oxazepine and 1,3-Diazepine derivatives have been synthesized and characterized, providing insights into their potential applications and functionalities (Adam, 2018).

Tautomerism Studies The study of sulfonamide-sulfonimide tautomerism offers valuable information regarding the molecular dynamics and stability of these compounds. This research is vital for understanding the chemical behavior and potential applications of sulfonamide derivatives in various fields (Branowska et al., 2022).

Applications in Organic Synthesis

C-C Bond Activation Sulfonamides have been utilized in organic synthesis processes, such as the rhodium-catalyzed and substrate-controlled selective C-C bond activation. This method has been instrumental in producing common organic structural units, showcasing the versatility of sulfonamides in synthetic chemistry (Chen et al., 2016).

Cyclization and Annulation Reactions Phosphine-catalyzed intermolecular cyclization and annulation reactions involving sulfonamides have been reported, providing efficient methodologies for constructing complex organic structures. These reactions highlight the utility of sulfonamides in facilitating diverse synthetic transformations (Zhang et al., 2019).

Eigenschaften

IUPAC Name |

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c19-15-7-3-4-8-17(15)21-25(23,24)14-9-10-18(16(20)13-14)22-11-5-1-2-6-12-22/h3-4,7-10,13,21H,1-2,5-6,11-12,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODMAVWAPALKBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

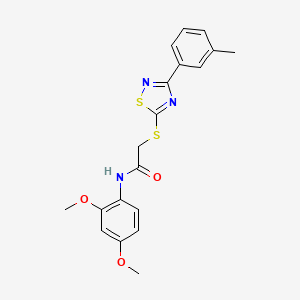

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2500777.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)

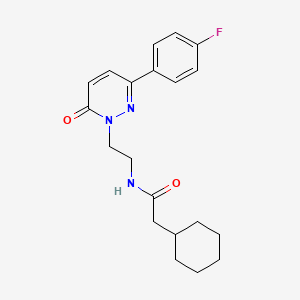

![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)

![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)

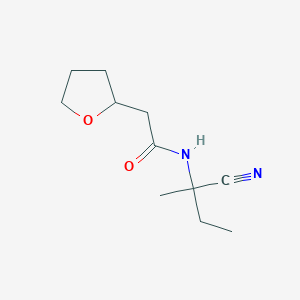

![N-([2,3'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2500793.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)

![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)